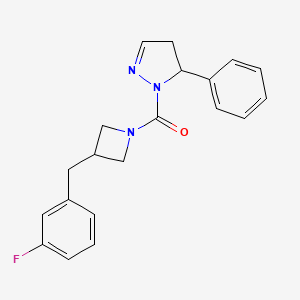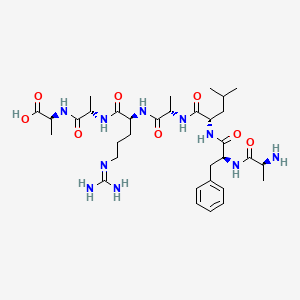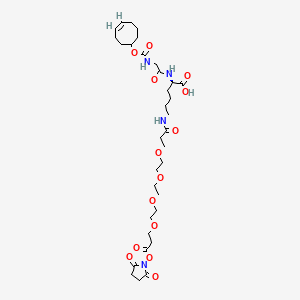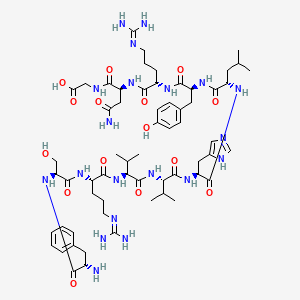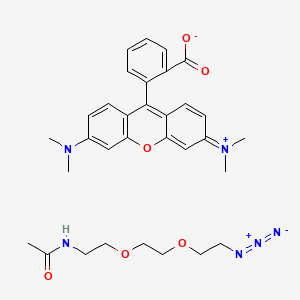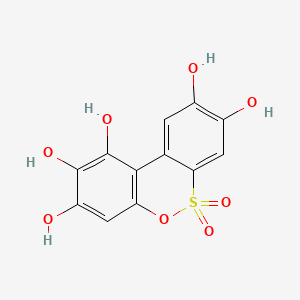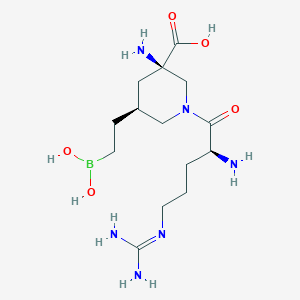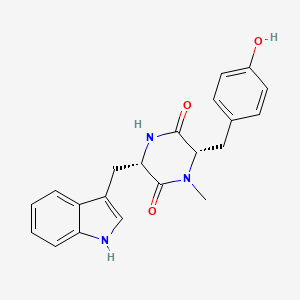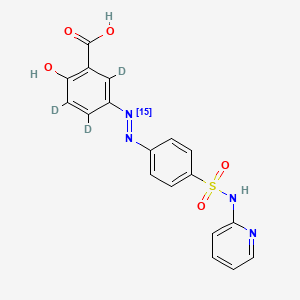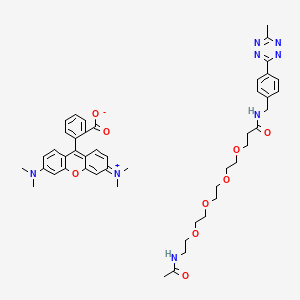
TAMRA-PEG4-Me-Tet
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAMRA-PEG4-Me-Tet is a fluorescent dye derivative of TAMRA (tetramethylrhodamine) containing four polyethylene glycol (PEG) units. This compound also includes a tetrazine group, which allows it to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing trans-cyclooctene (TCO) groups . This unique structure makes it highly valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA-PEG4-Me-Tet involves the conjugation of TAMRA with PEG units and the subsequent attachment of a tetrazine group. The general synthetic route includes:
Conjugation of TAMRA with PEG units: This step involves the reaction of TAMRA with PEG4, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an ester bond.
Attachment of Tetrazine Group: The PEGylated TAMRA is then reacted with a tetrazine derivative under mild conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of PEGylated TAMRA using automated reactors.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
TAMRA-PEG4-Me-Tet primarily undergoes the inverse electron demand Diels-Alder (iEDDA) reaction. This reaction is highly specific and efficient, making it suitable for bioconjugation applications .
Common Reagents and Conditions
Reagents: Tetrazine group in this compound reacts with TCO-containing molecules.
Conditions: The iEDDA reaction typically occurs under mild conditions, such as room temperature and neutral pH
Major Products
The major product of the iEDDA reaction involving this compound is a stable covalent adduct formed between the tetrazine group and the TCO group .
Wissenschaftliche Forschungsanwendungen
TAMRA-PEG4-Me-Tet has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in click chemistry reactions to study molecular interactions and reaction mechanisms
Biology: Employed in live-cell imaging and fluorescence microscopy to label and track biomolecules
Medicine: Utilized in diagnostic assays and therapeutic research to study disease mechanisms and drug delivery systems
Industry: Applied in the development of biosensors and diagnostic tools for various industrial applications
Wirkmechanismus
The mechanism of action of TAMRA-PEG4-Me-Tet involves its ability to undergo the iEDDA reaction with TCO-containing molecules. This reaction forms a stable covalent bond, allowing the fluorescent dye to label and track specific biomolecules. The tetrazine group in this compound is the key molecular target, and the iEDDA reaction pathway is the primary mechanism involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TAMRA-PEG8-Me-Tet: Contains eight PEG units and a tetrazine group, similar to TAMRA-PEG4-Me-Tet
TAMRA-PEG4-NHS: Contains four PEG units and an NHS ester group, used for amine-reactive labeling
Uniqueness
This compound is unique due to its specific combination of four PEG units and a tetrazine group, which allows it to undergo the iEDDA reaction efficiently. This makes it highly suitable for bioconjugation and imaging applications, providing high specificity and stability .
Eigenschaften
Molekularformel |
C47H56N8O9 |
|---|---|
Molekulargewicht |
877.0 g/mol |
IUPAC-Name |
3-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C23H34N6O6/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-18-26-28-23(29-27-18)21-5-3-20(4-6-21)17-25-22(31)7-9-32-11-13-34-15-16-35-14-12-33-10-8-24-19(2)30/h5-14H,1-4H3;3-6H,7-17H2,1-2H3,(H,24,30)(H,25,31) |
InChI-Schlüssel |
ZOCSOBNSROFLOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


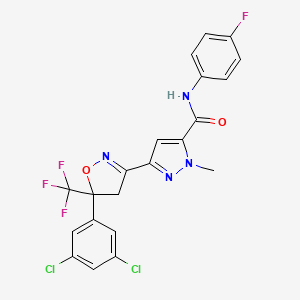
![N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12385333.png)
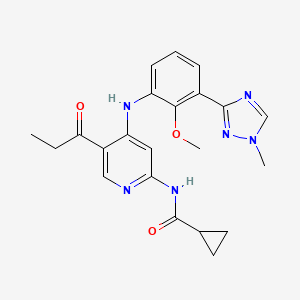
![(2S,4R)-1-[(2S)-2-[4-[4-[[3-fluoro-2-[6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-2-oxopyrido[2,3-d]pyrimidin-7-yl]phenoxy]methyl]piperidin-1-yl]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12385360.png)
